![molecular formula C5H12ClF2N B2592461 2,2-Difluoropentan-3-amine;hydrochloride CAS No. 2402838-76-8](/img/structure/B2592461.png)
2,2-Difluoropentan-3-amine;hydrochloride
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Overview
Description
2,2-Difluoropentan-3-amine hydrochloride is a chemical compound with the CAS Number: 2402838-76-8 . It has a molecular weight of 159.61 . The IUPAC name for this compound is 2,2-difluoropentan-3-amine hydrochloride . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 2,2-Difluoropentan-3-amine hydrochloride is1S/C5H11F2N.ClH/c1-3-4(8)5(2,6)7;/h4H,3,8H2,1-2H3;1H
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
2,2-Difluoropentan-3-amine hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 159.61 .Scientific Research Applications
Synthesis and Characterization in Chemistry
- Chiral Amines Synthesis : Enantiopure amines, including structures related to 2,2-Difluoropentan-3-amine, are synthesized for resolving agents in stereochemistry. These compounds exhibit unique solubility patterns and are used in novel methods for enantiomer resolution. Their circular dichroism spectra are of significant interest (Szabó et al., 2006).
Fluorine Chemistry in Drug Design
- Fluorine's Role in Pharmaceuticals : The trifluoromethyl group, closely related to difluoromethyl structures, is crucial in pharmaceutical design due to its electron-attracting capacity. This property impacts molecular interactions, increasing the molecule's pharmaceutical applicability (Cho et al., 2010).
Bioisostere Applications in Medicinal Chemistry
- Difluoromethyl as a Bioisostere : The difluoromethyl group acts as a lipophilic hydrogen bond donor and can be a bioisostere for hydroxyl, thiol, or amine groups. This property is pivotal in drug design, influencing druglike properties, hydrogen bonding, and lipophilicity (Zafrani et al., 2017).
Material Science and Industrial Applications
- Photocatalytic Hydrodefluorination : Difluorinated compounds are used in materials science for facile access to partially fluorinated aromatics, essential in various industries (Senaweera et al., 2014).
Environmental Science
- PFAS Removal with Amine-Functionalized Sorbents : Amines, including structures similar to 2,2-Difluoropentan-3-amine, are used in amine-functionalized sorbents for effective removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water, crucial for environmental cleanup (Ateia et al., 2019).
Analytical Chemistry
- Fluorescence Probes Development : Compounds structurally related to 2,2-Difluoropentan-3-amine are used in synthesizing fluorescence probes. These probes can selectively detect reactive oxygen species, aiding in various biological and chemical applications (Setsukinai et al., 2003).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with the compound include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle the compound safely .
Mechanism of Action
Target of Action
The primary targets of 2,2-Difluoropentan-3-amine Hydrochloride are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles .
Mode of Action
It is believed that this compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
As research progresses, it is expected that the specific pathways and their downstream effects will be identified .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of 2,2-Difluoropentan-3-amine Hydrochloride’s action are currently under investigation. As more research is conducted, these effects will be better understood .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,2-Difluoropentan-3-amine Hydrochloride. Factors such as temperature, pH, and the presence of other molecules can affect how this compound interacts with its targets .
properties
IUPAC Name |
2,2-difluoropentan-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11F2N.ClH/c1-3-4(8)5(2,6)7;/h4H,3,8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INZWPIWZAJLCTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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